molecular formula C13H13N5O B8394395 Ccris 6541 CAS No. 95186-19-9

Ccris 6541

Cat. No. B8394395
CAS RN: 95186-19-9
M. Wt: 255.28 g/mol
InChI Key: JOCHIKNGJVVXBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ccris 6541 is a useful research compound. Its molecular formula is C13H13N5O and its molecular weight is 255.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ccris 6541 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ccris 6541 including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

95186-19-9

Product Name

Ccris 6541

Molecular Formula

C13H13N5O

Molecular Weight

255.28 g/mol

IUPAC Name

2-(5-amino-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl)ethanol

InChI

InChI=1S/C13H13N5O/c14-13-17-11(9-4-2-1-3-5-9)10(6-7-19)12-15-8-16-18(12)13/h1-5,8,19H,6-7H2,(H2,14,17)

InChI Key

JOCHIKNGJVVXBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=NC=NN3C(=N2)N)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 28 g (0.1 mmole) of 8-(2-ethoxyethyl)-7-phenyl-1,2,4-triazolo[2,3-c]pyrimidine-5-amine (which is prepared by methods described in U.S. Pat. No. 4,405,780, the entire disclosure of which is incorporated herein by reference) was added 200 mL of 1N boron trichloride and dichloromethane. The mixture was then stirred at room temperature overnight, after which 500 mL of water was added. After three hours, the resultant precipitate was collected by filtration. The agueous phase of the filter wa separated and neutralized with agueous sodium carbonate, giving a second precipitate. The combined solids were purified by column chromatography, giving the titled compound, m.p. 194°-195°.
Quantity
28 g
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reactant
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200 mL
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0 (± 1) mol
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500 mL
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Synthesis routes and methods II

Procedure details

To a solution of 28.8 g (0.1 mole) of 8-(2-ethoxyethyl)-7-phenyl-1,2,4-triazolo[2,3-c]pyrimidine-5-amine was added 200 ml of 1 N boron trichloride in dichloromethane. The mixture was then stirred at room temperature overnight, after which 500 ml of water was added. After three hours, the resultant precipitate was collected by filtration. The aqueous phase of the filtrate was separated and neutralized with aqueous sodium carbonate, giving a second precipitate. The combined solids were purified by column chromatography, giving the title compound, m.p. 194°-195°.
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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Quantity
500 mL
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reactant
Reaction Step Two

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